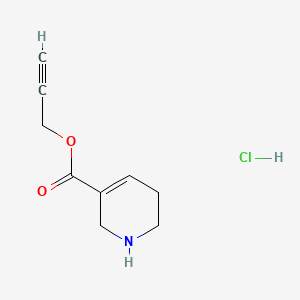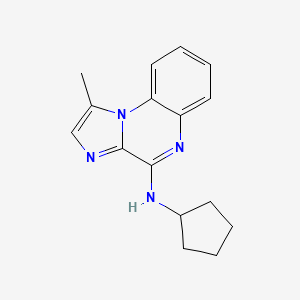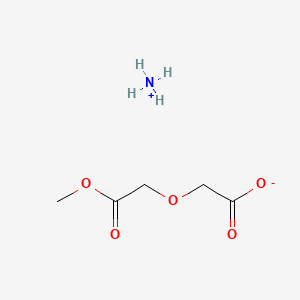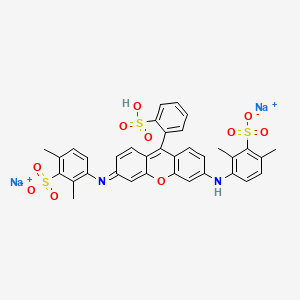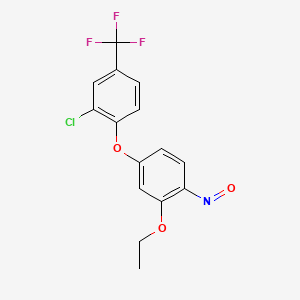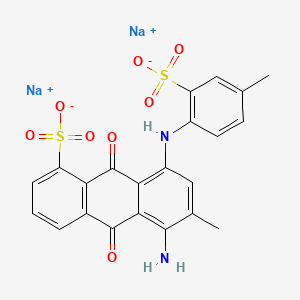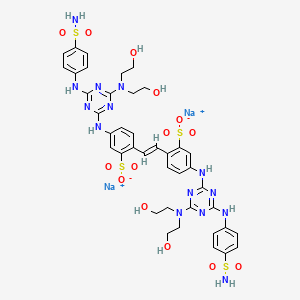![molecular formula C26H25N3O3 B12722811 ethyl 2-cyano-4-[1,3-dihydro-1,3,3-trimethyl-5-(5-methyl-2-benzoxazolyl)-2H-indole-2-ylidene]-2-butenoate CAS No. 35325-49-6](/img/structure/B12722811.png)
ethyl 2-cyano-4-[1,3-dihydro-1,3,3-trimethyl-5-(5-methyl-2-benzoxazolyl)-2H-indole-2-ylidene]-2-butenoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-cyano-4-[1,3-dihydro-1,3,3-trimethyl-5-(5-methyl-2-benzoxazolyl)-2H-indole-2-ylidene]-2-butenoate is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and are commonly found in natural products and pharmaceuticals
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-cyano-4-[1,3-dihydro-1,3,3-trimethyl-5-(5-methyl-2-benzoxazolyl)-2H-indole-2-ylidene]-2-butenoate typically involves multi-step organic reactions. One common method involves the Fischer indole synthesis, where an optically active cyclohexanone reacts with phenylhydrazine hydrochloride in the presence of methanesulfonic acid under reflux conditions in methanol . This reaction yields the tricyclic indole derivative, which can then be further modified to obtain the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-cyano-4-[1,3-dihydro-1,3,3-trimethyl-5-(5-methyl-2-benzoxazolyl)-2H-indole-2-ylidene]-2-butenoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like tert-butylhydroperoxide (TBHP) for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalyst choice play a significant role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of substituted derivatives with different functional groups.
Aplicaciones Científicas De Investigación
Ethyl 2-cyano-4-[1,3-dihydro-1,3,3-trimethyl-5-(5-methyl-2-benzoxazolyl)-2H-indole-2-ylidene]-2-butenoate has several scientific research applications, including:
Chemistry: The compound is used as a precursor for the synthesis of other complex organic molecules and heterocycles.
Biology: It is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications in treating various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of ethyl 2-cyano-4-[1,3-dihydro-1,3,3-trimethyl-5-(5-methyl-2-benzoxazolyl)-2H-indole-2-ylidene]-2-butenoate involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Ethyl 2-cyano-4-[1,3-dihydro-1,3,3-trimethyl-5-(5-methyl-2-benzoxazolyl)-2H-indole-2-ylidene]-2-butenoate can be compared with other indole derivatives, such as:
1H-Indole-3-carbaldehyde: Known for its role in multicomponent reactions and synthesis of biologically active structures.
Indole-2-carboxylate: Used in the synthesis of various heterocyclic compounds.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
35325-49-6 |
|---|---|
Fórmula molecular |
C26H25N3O3 |
Peso molecular |
427.5 g/mol |
Nombre IUPAC |
ethyl (E,4E)-2-cyano-4-[1,3,3-trimethyl-5-(5-methyl-1,3-benzoxazol-2-yl)indol-2-ylidene]but-2-enoate |
InChI |
InChI=1S/C26H25N3O3/c1-6-31-25(30)18(15-27)9-12-23-26(3,4)19-14-17(8-10-21(19)29(23)5)24-28-20-13-16(2)7-11-22(20)32-24/h7-14H,6H2,1-5H3/b18-9+,23-12+ |
Clave InChI |
MPWHKYNUMSYUBY-RRBVXGJZSA-N |
SMILES isomérico |
CCOC(=O)/C(=C/C=C/1\C(C2=C(N1C)C=CC(=C2)C3=NC4=C(O3)C=CC(=C4)C)(C)C)/C#N |
SMILES canónico |
CCOC(=O)C(=CC=C1C(C2=C(N1C)C=CC(=C2)C3=NC4=C(O3)C=CC(=C4)C)(C)C)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



